molecular formula C13H12ClN3O3 B13802969 Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate CAS No. 572920-44-6

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B13802969
CAS No.: 572920-44-6
M. Wt: 293.70 g/mol
InChI Key: SZBNRAXYWBUMOQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of oxidized triazine derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Hydrolysis: Formation of 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-3-(4-hydroxyphenyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-chloro-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-chloro-3-(4-nitrophenyl)-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

CAS No.

572920-44-6

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C13H12ClN3O3/c1-3-20-13(18)10-11(14)15-12(17-16-10)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

SZBNRAXYWBUMOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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